Benzoic acid, 3-bromo-2-(difluoromethyl)-
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Overview
Description
3-Bromo-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by a bromine atom and a difluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(difluoromethyl)benzoic acid typically involves the bromination of 2-(difluoromethyl)benzoic acid. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-bromo-2-(difluoromethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are typically used in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed for the reduction of the carboxylic acid group.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as 3-substituted-2-(difluoromethyl)benzoic acids.
Coupling: Biaryl compounds with diverse functional groups.
Reduction: 3-Bromo-2-(difluoromethyl)benzyl alcohol or 3-bromo-2-(difluoromethyl)benzaldehyde.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-2-(difluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-3-fluorobenzoic acid: Contains a fluorine atom instead of a difluoromethyl group.
3-Bromo-2-methylbenzoic acid: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
3-Bromo-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5BrF2O2 |
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Molecular Weight |
251.02 g/mol |
IUPAC Name |
3-bromo-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |
InChI Key |
RFXIBDCASKIRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)F)C(=O)O |
Origin of Product |
United States |
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